6-Bromo-1-fluoronaphthalene
Description
Significance of Halogenated Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Research
Halogenated polycyclic aromatic hydrocarbons (HPAHs), which include chlorinated and brominated derivatives of PAHs, have garnered considerable attention in recent years. copernicus.org These compounds are recognized for their prevalence as environmental pollutants, often exhibiting greater persistence, toxicity, and potential for bioaccumulation compared to their parent PAHs. copernicus.orgresearchgate.netgdut.edu.cnacs.orgmdpi.com The study of HPAHs is crucial for understanding their environmental transformation mechanisms and for developing methods to mitigate their impact. copernicus.org Beyond their environmental significance, HPAHs serve as versatile building blocks in synthetic organic chemistry. The presence of halogen atoms provides reactive sites for a variety of chemical transformations, enabling the construction of complex molecular architectures. researchgate.net
Overview of Functionalized Naphthalene (B1677914) Derivatives in Organic Synthesis and Materials Science
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a fundamental scaffold for a vast array of functionalized derivatives with diverse applications. acs.orgresearchgate.netgoogle.com These derivatives are integral to the development of pharmaceuticals, chiral reagents, liquid crystals, and organic dyes. google.com The introduction of various functional groups onto the naphthalene core allows for the fine-tuning of its electronic, optical, and physical properties. acs.org For instance, naphthalene diimides (NDIs) are a class of functionalized naphthalenes that have been extensively explored for their use in organic electronics, biomolecular science, and supramolecular chemistry due to their desirable electronic and spectroscopic properties. acs.org The ability to strategically modify the naphthalene structure makes it a valuable platform for creating novel materials with tailored functionalities. researchgate.netgoogle.com
Structural Specificity and Unique Research Interest of 6-Bromo-1-fluoronaphthalene within the Halonaphthalene Class
Within the broad class of halonaphthalenes, this compound (C₁₀H₆BrF) presents a unique combination of two different halogen substituents at specific positions on the naphthalene ring. This structural arrangement, with a bromine atom at the 6-position and a fluorine atom at the 1-position, imparts distinct reactivity and properties to the molecule. The differential reactivity of the C-Br and C-F bonds allows for selective chemical modifications, making it a valuable intermediate in multi-step syntheses. Researchers are particularly interested in how the interplay between the bromo and fluoro substituents influences the molecule's electronic structure and its behavior in various chemical reactions, including cross-coupling reactions and the formation of organometallic reagents. researchgate.netmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-fluoronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIMJWYVOFNHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 6 Bromo 1 Fluoronaphthalene
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. researchgate.net In substituted naphthalenes, the regiochemical outcome of these reactions is controlled by the directing effects of the existing substituents. For 6-Bromo-1-fluoronaphthalene, both the fluorine at the C1 position and the bromine at the C6 position influence where an incoming electrophile will attack the aromatic system.
Halogens as substituents on an aromatic ring present a unique case in electrophilic aromatic substitution. pressbooks.pub They are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than unsubstituted benzene (B151609) or naphthalene (B1677914). stackexchange.com This deactivation stems from their strong electronegativity, which withdraws electron density from the ring through the sigma bonds (a negative inductive effect, -I). stackexchange.comlibretexts.org
In this compound, we must consider the directing effects of both halogens:
Fluorine at C1: Fluorine is the most electronegative halogen, exerting a strong -I effect. However, its 2p orbitals have a size more comparable to carbon's 2p orbitals, allowing for more effective orbital overlap and a relatively stronger +M effect compared to other halogens. wikipedia.org It directs incoming electrophiles primarily to the C2 (ortho), C4 (para), and C5 (peri) positions.
Bromine at C6: Bromine also directs electrophiles to its ortho and para positions. For the C6 position, this corresponds to the C5 and C7 (ortho) positions and the C2 (para)-like position across the ring system.
The ultimate substitution pattern depends on the combination of these effects and the steric hindrance at potential sites. The positions activated by both substituents, or strongly activated by one, are the most likely points of electrophilic attack.
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| -F | Strong | Weak (but strongest among halogens) | Deactivating | Ortho, Para |
| -Br | Strong | Weak | Deactivating | Ortho, Para |
Nucleophilic Substitution Reactions
While less common than electrophilic substitution for many aromatic compounds, nucleophilic aromatic substitution (SNAr) can occur, particularly with halogenated aromatics under specific conditions. smolecule.com The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. thieme-connect.com The subsequent departure of the leaving group restores the aromaticity.
For an SNAr reaction to proceed, a good leaving group is required. The ability of a halogen to act as a leaving group is related to the strength and polarization of the carbon-halogen bond. In nucleophilic aromatic substitutions, the leaving group ability generally follows the order I > Br > Cl > F. This trend is opposite to their electronegativity.
In the context of this compound, the bromine atom at the C6 position is a significantly better leaving group than the fluorine atom at the C1 position. Therefore, under conditions conducive to SNAr, a nucleophile will preferentially displace the bromine atom. The C-F bond is very strong and fluorine is a poor leaving group, making it much more resistant to nucleophilic attack.
| Halogen | Relative Leaving Group Ability | Reason |
|---|---|---|
| Fluorine (F) | Poor | Strong C-F bond; poor stabilization of the F⁻ anion. |
| Chlorine (Cl) | Good | Weaker C-Cl bond; better stabilization of the Cl⁻ anion. |
| Bromine (Br) | Very Good | Weaker C-Br bond; good stabilization of the Br⁻ anion. |
| Iodine (I) | Excellent | Weakest C-I bond; excellent stabilization of the I⁻ anion. |
Cross-Coupling Reactions in Halonaphthalene Chemistry
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov For dihalogenated substrates like this compound, the significant difference in reactivity between the C-Br and C-F bonds allows for selective functionalization. The general reactivity order for aryl halides in these catalytic cycles is I > Br > Cl >> F. wikipedia.org
The Suzuki-Miyaura coupling reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. nih.gov The mechanism involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.
In this compound, the C-Br bond at the C6 position is far more susceptible to oxidative addition by the palladium(0) catalyst than the highly stable C-F bond at the C1 position. This chemoselectivity allows for the precise synthesis of 6-aryl-1-fluoronaphthalenes, where the bromine is replaced by a new aryl or vinyl group from the boronic acid partner, leaving the fluorine atom untouched. nih.gov
| Reactants | Catalyst/Conditions | Product |
|---|---|---|
| This compound + Arylboronic Acid [Ar-B(OH)₂] | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent | 6-Aryl-1-fluoronaphthalene |
The Sonogashira coupling is another vital palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically co-catalyzed by a copper(I) salt and requires a base, often an amine, which may also serve as the solvent. scielo.org.za
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction relies on the oxidative addition of the palladium catalyst to the carbon-halogen bond. wikipedia.org Consequently, the C-Br bond of this compound is the exclusive site of reaction. This selectivity enables the synthesis of 6-alkynyl-1-fluoronaphthalene derivatives, which are valuable intermediates in the creation of more complex molecules and materials. soton.ac.uk The C-F bond remains intact throughout the transformation, available for other potential synthetic modifications if desired. wikipedia.org
| Reactants | Catalyst/Conditions | Product |
|---|---|---|
| This compound + Terminal Alkyne [R-C≡CH] | Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 6-(Alkynyl)-1-fluoronaphthalene |
Carbon-Hydrogen and Carbon-Fluorine Bond Activation Studies
The functionalization of fluoroarenes through the activation of C–H and the exceptionally strong C–F bonds is a significant area of modern chemical research. nih.gov These methods offer alternatives to traditional cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, enabling novel synthetic pathways. nih.govkyoto-u.ac.jp For a molecule like this compound, C-F bond activation at the 1-position represents a powerful, albeit challenging, strategy for late-stage functionalization.
The nucleophilic aromatic substitution (SNAr) of aryl fluorides is a cornerstone reaction in medicinal chemistry. nih.govnih.gov The classical SNAr mechanism proceeds in a stepwise fashion, involving the formation of a stabilized Meisenheimer intermediate, which generally requires the aromatic ring to be electron-deficient. nih.govnih.gov However, recent advancements have led to the development of catalytic concerted SNAr (CSNAr) reactions. nih.govnih.govresearchgate.net This mechanism involves a single transition state, bypassing the need for a stable Meisenheimer complex and thus allowing for the functionalization of electron-neutral and even electron-rich fluoroarenes. nih.govnih.govacs.org
A notable example is the use of the organic superbase t-Bu-P4, which efficiently catalyzes the CSNAr reaction of various aryl fluorides, including 1-fluoronaphthalene (B124137), with a wide range of nucleophiles. nih.govnih.govacs.org The catalyst functions through a dual-activation mechanism, engaging both the aryl fluoride (B91410) and the anionic nucleophile. nih.govnih.gov This methodology demonstrates excellent functional group tolerance and is applicable to late-stage functionalization of complex molecules. nih.govnih.gov The reaction proceeds smoothly for substrates like 1-fluoronaphthalene, indicating that the naphthalene core of this compound would be amenable to such transformations, provided the nucleophile selectively attacks the C-F bond over the C-Br bond. nih.govacs.org
Cleaving the robust C-F bond typically requires transition-metal catalysis or the use of highly reactive main-group reagents. kyoto-u.ac.jpscispace.com The mechanism often involves the oxidative addition of the C-F bond to a low-valent, electron-rich metal center. researchgate.net Various transition metals, including nickel, rhodium, and palladium, have been investigated for their ability to mediate C-F activation. kyoto-u.ac.jpresearchgate.net
For instance, studies have shown that Al–Rh heterobimetallic complexes can cleave C–F bonds across the polarized Al-Rh bond under mild conditions. kyoto-u.ac.jp Mechanistic investigations, often supported by DFT calculations, have explored different pathways for C-F activation. One proposed mechanism involves a concerted SNAr-like process where a metal complex facilitates the substitution. nih.gov Another pathway is phosphine-assisted C-F activation, where the phosphine (B1218219) ligand on a metal center captures the fluoride atom in a single step. scielo.org.mx The choice of metal, ligand, and substrate electronics all play a crucial role in determining the operative mechanism and the efficiency of the C-F bond cleavage. scielo.org.mxresearchgate.net
Table 2: Examples of Catalytic Systems for C-F Bond Activation/Cleavage
| Catalyst System | Substrate Type | Proposed Mechanistic Feature | Ref. |
| t-Bu-P4 (Organic Superbase) | Electron-rich/neutral fluoroarenes | Catalytic Concerted SNAr (CSNAr) | nih.govnih.gov |
| [RhCp*Cl₂]₂ / AgPF₆ | Non-activated fluoroarenes | η⁶-arene complex formation, SNAr with amines | nii.ac.jp |
| Al(I) Reagents | Perfluorinated arenes | Concerted oxidative addition of Ar-F to Al center | nih.gov |
| [IrMe(PH₃)₂(PH₂Et)] | Hexafluorobenzene | Phosphine-assisted C-F activation via 4-centered transition state | scielo.org.mx |
| Ni(0)/IMes | Aryl fluorides | Defluorination via β-hydride elimination from alkoxide | researchgate.net |
Radical Chemistry Involving Halogenated Naphthalenes
The halogen substituents on the naphthalene ring also dictate its reactivity under radical conditions, particularly in photochemical reactions. The nature of the halogen atom (F vs. Br) determines the excited state properties and the subsequent reaction pathways.
The photochemistry of halonaphthalenes is highly dependent on the identity of the halogen. cdnsciencepub.comcdnsciencepub.com Studies have shown a distinct mechanistic divergence between fluoronaphthalenes and other halonaphthalenes like chloro- and bromonaphthalenes. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net
Fluoronaphthalenes : These compounds tend to react from an excited singlet state. cdnsciencepub.comcdnsciencepub.comresearchgate.net In the presence of nucleophilic solvents, they primarily undergo photosubstitution reactions. cdnsciencepub.comcdnsciencepub.com The high energy of the C-F bond prevents homolytic fission upon UV irradiation. cdnsciencepub.com
Chloro- and Bromonaphthalenes : In contrast, chloro- and 1-bromonaphthalene (B1665260) react mainly through a triplet excited state. cdnsciencepub.comcdnsciencepub.comresearchgate.net This pathway leads to homolytic cleavage of the weaker C-Cl or C-Br bond, generating radical products such as naphthalene and binaphthyls. cdnsciencepub.comcdnsciencepub.com
For this compound, this dichotomy implies that under photochemical conditions, the preferential cleavage of the C-Br bond to form a naphthyl radical is the more likely outcome over any reaction involving the C-F bond.
Table 3: Summary of Photoreaction Pathways for Halonaphthalenes
| Halonaphthalene Type | Predominant Excited State | Primary Reaction Type | Major Products | Ref. |
| Fluoronaphthalenes | Singlet | Nucleophilic Substitution | Substitution Products | cdnsciencepub.comcdnsciencepub.com |
| Chloronaphthalenes | Triplet | Radical Formation / Substitution | Naphthalene, Binaphthyls | cdnsciencepub.comcdnsciencepub.com |
| 1-Bromonaphthalene | Triplet | Radical Formation | Naphthalene, Binaphthyls | cdnsciencepub.comcdnsciencepub.com |
A modern application of radical chemistry is the use of photoredox catalysis to forge new bonds under mild conditions. One such transformation is the cross-coupling of aryl halides with alkoxycarbonyl radicals to form esters.
A study by the Diao group demonstrated a photoredox nickel dual-catalyzed method for the selective coupling of organic halides with potassium alkyl hemioxalates, which serve as precursors to alkoxycarbonyl radicals. chinesechemsoc.orgchinesechemsoc.org This methodology was successfully applied to the synthesis of an Adapalene derivative starting from 2-bromo-6-fluoronaphthalene (B1267477). chinesechemsoc.org
In this process:
A photocatalyst, upon irradiation with light, generates an alkoxycarbonyl radical from the corresponding hemioxalate.
Concurrently, a Ni(0) catalyst undergoes oxidative addition into the C-Br bond of the bromo-fluoronaphthalene.
The resulting (naphthyl)Ni(II) complex is trapped by the alkoxycarbonyl radical.
Reductive elimination from the subsequent nickel complex yields the final ester product and regenerates the Ni(0) catalyst.
This reaction showcases the selective activation of the C-Br bond in the presence of a C-F bond under radical/organometallic cross-coupling conditions, enabling the synthesis of functionalized esters. chinesechemsoc.orgchinesechemsoc.org
Table 4: Synthesis of Adapalene n-propyl ester via Alkoxycarbonyl Radical Cross-Coupling
| Starting Material | Reagents | Catalyst System | Product | Yield | Ref. |
| 2-Bromo-6-fluoronaphthalene | Potassium n-propyl hemioxalate | NiBr₂·diglyme, PCy₃, 4CzIPN (photocatalyst) | 6-Fluoro-2-naphthalene-carboxylic acid propyl ester | 73% | chinesechemsoc.org |
Structure-Reactivity Relationships in Halogenated Naphthalene Systems
The reactivity of halogenated naphthalenes is intricately linked to their structure, including the number, type, and position of halogen substituents on the naphthalene core. These factors govern the electronic properties and steric environment of the molecule, thereby influencing its behavior in chemical reactions. Naphthalene and its derivatives are generally more reactive than benzene in substitution and addition reactions because the energy required to overcome the aromatic stabilization in the first step of a reaction is progressively less for larger polynuclear aromatic hydrocarbons. libretexts.org The introduction of halogen atoms, however, adds a layer of complexity to this inherent reactivity.
Influence of Substitution Pattern on Reactivity
The substitution pattern on the naphthalene ring system is a critical determinant of its reactivity. The naphthalene core has two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). Electrophilic substitution on the parent naphthalene molecule typically occurs more readily at the α-position (or 1-position). libretexts.orgdocbrown.info This preference is attributed to the greater stability of the carbocation intermediate formed during the reaction; the intermediate for 1-substitution allows for the positive charge to be delocalized over two positions while retaining a complete benzene ring, a stabilizing feature not as available in 2-substitution. libretexts.org
In a di-substituted naphthalene such as this compound, the existing substituents profoundly influence the regiochemistry of subsequent reactions. ontosight.ai The fluorine atom is located at a highly reactive α-position, while the bromine atom is at a less reactive β-position. This arrangement creates a unique reactivity profile. The presence of these halogens on different rings of the naphthalene system means their electronic effects modulate the reactivity of the entire structure. For instance, in the synthesis of complex polyheterohalogenated naphthalenes, the substitution pattern is crucial for determining the regiochemical outcome of reactions like benzannulation. rsc.org The specific placement of bromine at the 6-position and fluorine at the 1-position deactivates the ring system towards electrophilic attack but also directs potential incoming reagents to specific, less-hindered positions, guided by the combined electronic influences of both halogens.
| Position | Relative Reactivity (in unsubstituted Naphthalene) | Reason for Reactivity | Example in this compound |
|---|---|---|---|
| α (1, 4, 5, 8) | Higher | More stable carbocation intermediate in electrophilic substitution, with better charge delocalization while retaining a full benzene ring. libretexts.org | The fluorine atom is at the 1-position. |
| β (2, 3, 6, 7) | Lower | Less stable carbocation intermediate compared to α-substitution. libretexts.org | The bromine atom is at the 6-position. |
Electronic Effects of Halogen Substituents on Chemical Reactivity
Halogen substituents exhibit a dual electronic effect on aromatic systems: an inductive effect (σ-effect) and a resonance effect (π-effect). libretexts.orgmasterorganicchemistry.com
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond framework. This effect is electron-withdrawing, which deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted naphthalene. masterorganicchemistry.comquora.com
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic π-system through resonance. This effect increases the electron density on the ring, particularly at the ortho and para positions relative to the halogen. libretexts.orgquora.com
| Halogen | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring | Directing Influence |
|---|---|---|---|---|
| Fluorine (F) | Strongly electron-withdrawing | Weakly electron-donating | Deactivating masterorganicchemistry.com | Ortho, Para-directing libretexts.org |
| Chlorine (Cl) | Strongly electron-withdrawing | Weakly electron-donating | Deactivating masterorganicchemistry.com | Ortho, Para-directing libretexts.org |
| Bromine (Br) | Electron-withdrawing | Weakly electron-donating | Deactivating masterorganicchemistry.com | Ortho, Para-directing libretexts.org |
| Iodine (I) | Weakly electron-withdrawing | Weakly electron-donating | Deactivating masterorganicchemistry.com | Ortho, Para-directing libretexts.org |
Mechanistic Insights from Kinetic Studies
Studies on the formation of polychlorinated naphthalenes (PCNs) from precursors like chlorophenols utilize Density Functional Theory (DFT) and canonical variational transition-state theory (CVT) to calculate the rate constants for key elementary steps over a wide temperature range. mdpi.com These theoretical investigations reveal that the substitution pattern of the precursor significantly impacts the resulting isomer patterns and formation potential of the PCN products. mdpi.com For example, in the formation of PCNs from 3-chlorophenol, pathways involving the elimination of a chlorine atom are kinetically favored over those involving hydrogen elimination. mdpi.com
Furthermore, electrochemical studies on the reduction of halogenated naphthalene derivatives, such as 1-bromo-2-naphthol, show that the carbon-halogen bond dissociates in a stepwise mechanism following an initial electron uptake. unifi.it The dynamics of this process can be modeled using methods like Dynamic Reaction Coordinate (DRC) calculations, which provide a molecular-level understanding of the reaction pathway. unifi.it Such studies indicate that the formation of a transient radical anion is a key step in the dissociation process. unifi.it These mechanistic principles are broadly applicable to other halogenated naphthalenes and suggest that reactions involving the cleavage of the C-Br or C-F bonds in this compound would proceed through similar radical anion intermediates.
| Type of Study | Methodology | Key Findings | Relevance |
|---|---|---|---|
| PCN Formation Kinetics | DFT, CVT Calculations mdpi.com | Reaction pathways and rate constants are highly dependent on the precursor's substitution pattern. mdpi.com | Predicts how the specific 1-fluoro, 6-bromo pattern would influence reactivity in high-temperature processes. |
| Electrochemical Reduction | Cyclic Voltammetry, DFT, DRC Calculations unifi.it | Carbon-halogen bond cleavage occurs via a stepwise mechanism involving a transient radical anion intermediate. unifi.it | Provides a model for understanding reactions involving the cleavage of C-F or C-Br bonds in this compound. |
| Atmospheric Oxidation | Theoretical Kinetic Analysis rsc.org | Rate control is a complex interplay between the stability of the pre-reaction complex and the reaction barrier height. rsc.org | Helps to understand the potential environmental fate and atmospheric reactivity of the compound. |
Spectroscopic Characterization and Structural Elucidation of 6 Bromo 1 Fluoronaphthalene
Vibrational Spectroscopy for Molecular Structure Elucidation:
No specific Infrared (IR) or Raman spectroscopy data, which would detail the characteristic vibrational frequencies of the molecule's functional groups and aromatic framework, has been reported for 6-Bromo-1-fluoronaphthalene.
While extensive spectroscopic data exists for related isomers such as 2-bromo-6-fluoronaphthalene (B1267477) google.comossila.comgoogle.com, 3-bromo-1-fluoronaphthalene (B577115) , 1-bromo-4-fluoronaphthalene (B1202307) rsc.org, and the parent compound 1-fluoronaphthalene (B124137) chemicalbook.comnih.govgoogle.comwikipedia.orgguidechem.com, the strict requirement to focus solely on this compound prevents the use of this information. Spectroscopic properties are highly dependent on the specific substitution pattern of the naphthalene (B1677914) core, and data from one isomer cannot be accurately extrapolated to another.
To maintain scientific integrity and adhere to the instructions of providing accurate, non-fabricated information, the requested article cannot be written at this time.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. bruker.comedinst.com Molecular vibrations, such as stretching and bending, occur at specific, quantized frequencies. When the frequency of the infrared radiation matches the frequency of a particular molecular vibration, the molecule absorbs the radiation, resulting in a peak in the FT-IR spectrum. edinst.com
For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the naphthalene core and the carbon-halogen bonds. The "fingerprint region" of the spectrum, typically between 1500 cm⁻¹ and 600 cm⁻¹, is particularly complex and unique to the molecule, allowing for its definitive identification. edinst.com
Key expected vibrational modes for this compound, based on data from naphthalene and its halogenated derivatives, are summarized in the table below. researchgate.netwikipedia.org The precise positions of these bands can be influenced by the specific substitution pattern on the naphthalene ring.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Expected Intensity |
| 3100-3000 | Aromatic C-H stretching | Medium to Weak |
| 1650-1550 | Aromatic C=C ring stretching | Medium to Strong |
| 1550-1450 | Aromatic C=C ring stretching | Medium to Strong |
| 1300-1000 | C-H in-plane bending | Medium to Weak |
| 1250-1100 | C-F stretching | Strong |
| 1000-700 | C-H out-of-plane bending | Strong |
| 700-500 | C-Br stretching | Medium to Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR spectroscopy. bbhegdecollege.comdokumen.pub It measures the inelastic scattering of monochromatic light, typically from a laser, which results from the interaction of photons with the vibrational modes of a molecule. dokumen.pub While FT-IR is based on the absorption of light, Raman spectroscopy relies on changes in the polarizability of a molecule during vibration. Vibrations that are strong in the Raman spectrum are often weak or absent in the FT-IR spectrum, and vice versa, a principle known as the rule of mutual exclusion for centrosymmetric molecules. dokumen.pub
The FT-Raman spectrum of this compound is expected to be particularly useful for observing the vibrations of the naphthalene skeleton and the C-Br bond, which are often strong Raman scatterers. The symmetric vibrations of the aromatic rings are typically more intense in Raman spectra compared to their asymmetric counterparts.
The table below presents the predicted key FT-Raman active modes for this compound, based on studies of similar naphthalene derivatives. researchgate.netruc.dk
Table 2: Predicted FT-Raman Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Expected Intensity |
| 3100-3000 | Aromatic C-H stretching | Medium |
| 1650-1550 | Aromatic C=C ring stretching (symmetric) | Strong |
| 1400-1300 | Ring deformation and C-C stretching | Strong |
| 1300-1000 | C-H in-plane bending | Weak to Medium |
| 700-500 | C-Br stretching | Strong |
| ~500 | Ring deformation (C-C-C bending) | Medium |
Normal Coordinate Analysis and Vibrational Mode Assignment
Normal Coordinate Analysis (NCA) is a theoretical method used to assign the observed vibrational bands in FT-IR and FT-Raman spectra to specific molecular motions. scribd.comniscpr.res.inasianpubs.orgrasayanjournal.co.in This computational approach involves defining a force field, which describes the potential energy of the molecule as a function of its atomic coordinates. By solving the vibrational secular equation, the normal modes of vibration and their corresponding frequencies can be calculated. nist.gov
For a molecule like this compound, with a low degree of symmetry, a significant coupling of vibrational modes is expected. NCA helps to determine the potential energy distribution (PED) for each normal mode, which quantifies the contribution of individual internal coordinates (like bond stretches and angle bends) to that vibration. asianpubs.org This allows for a more precise and reliable assignment of the spectral bands than empirical correlations alone. niscpr.res.in
Theoretical calculations, often employing Density Functional Theory (DFT), are used to generate a theoretical vibrational spectrum that can be compared with experimental data. researchgate.net This comparison aids in the definitive assignment of the fundamental vibrational modes of the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. researchgate.netevitachem.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, these transitions are typically from π to π* orbitals. The absorption spectrum is a plot of absorbance versus wavelength and is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). researchgate.net
The UV-Vis spectrum of naphthalene shows characteristic absorption bands. The substitution with bromine and fluorine atoms is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating effect of the halogens through their lone pairs (mesomeric effect), which extends the conjugation of the π-system. acs.org
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. researchgate.net The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, and the difference is known as the Stokes shift. The fluorescence spectrum can provide information about the excited state properties of the molecule. Halogenated naphthalenes are known to be fluorescent, and the positions of the emission maxima are sensitive to the solvent polarity. researchgate.netrsc.org
Table 3: Predicted Electronic Spectroscopic Properties for this compound
| Spectroscopy | Predicted λmax (nm) | Transition Type | Notes |
| UV-Vis Absorption | ~280-330 | π → π | The exact maxima will be influenced by the solvent. A red shift compared to unsubstituted naphthalene is expected. acs.orgresearchgate.net |
| Fluorescence Emission | ~340-400 | π → π | The emission wavelength is expected to be solvent-dependent and show a Stokes shift relative to the absorption. researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. ulethbridge.ca It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. fiveable.me In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation. ruc.dk The molecular ion can then undergo fragmentation to produce smaller, characteristic fragment ions.
For this compound (C₁₀H₆BrF), the presence of bromine is readily identifiable from the isotopic pattern of the molecular ion peak. ulethbridge.ca Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks for the molecular ion (and any bromine-containing fragments) separated by 2 m/z units and having almost equal intensity.
The fragmentation of the molecular ion will likely involve the loss of the halogen atoms and the cleavage of the naphthalene ring.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Fragment Ion | Fragmentation Pathway |
| 224/226 | [C₁₀H₆BrF]⁺• | Molecular ion (M⁺•) showing the characteristic 1:1 isotopic pattern for bromine. |
| 145 | [C₁₀H₆F]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |
| 126 | [C₁₀H₆]⁺• | Loss of a fluorine radical (•F) from the [C₁₀H₆F]⁺ fragment, or loss of both halogens from the molecular ion. |
| 119 | [C₉H₅]⁺ | Loss of HCN from a rearranged [C₁₀H₆F]⁺ fragment. |
| 76 | [C₆H₄]⁺• | Fragmentation of the naphthalene ring, possibly a benzyne-type fragment. |
X-ray Crystallography for Solid-State Structure Determination (as applicable for analogous compounds)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.orgyoutube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of the electron density within the crystal can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions. wikipedia.org
Substituted naphthalenes often pack in herringbone or pi-stacked arrangements, driven by π-π and other non-covalent interactions. acs.org The presence of halogen atoms (bromine and fluorine) introduces the possibility of halogen bonding (C-X···Y interactions, where X is the halogen and Y is a nucleophilic region) which can significantly influence the crystal packing. The interplay between π-stacking, hydrogen bonding (if applicable in co-crystals), and halogen bonding will dictate the final supramolecular architecture. The planarity of the naphthalene core is a dominant feature, but slight puckering can occur due to steric hindrance from bulky substituents.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. For halogenated naphthalenes, DFT methods, particularly using the B3LYP functional, have been shown to provide reliable results that correlate well with experimental data. nih.govresearchgate.net
Geometry Optimization and Molecular Conformation
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For aromatic systems like this compound, the molecule is expected to be largely planar. DFT calculations, such as those performed on the isomer 1-bromo-4-fluoronaphthalene using the B3LYP method with a 6-311+G** basis set, confirm this planarity. nih.govresearchgate.net The optimization process adjusts bond lengths and angles until the lowest energy conformation is found.
The optimized geometry of 1-bromo-4-fluoronaphthalene, which serves as a model, reveals the bond lengths and angles characteristic of a substituted naphthalene ring. The C-C bond lengths within the aromatic rings are typically in the range of 1.36 to 1.42 Å, consistent with aromatic character. The C-Br and C-F bond lengths are influenced by their positions on the naphthalene ring and their interaction with the pi-electron system.
Table 1: Selected Optimized Geometrical Parameters for 1-Bromo-4-fluoronaphthalene (as a proxy for this compound) Data sourced from studies on 1-bromo-4-fluoronaphthalene.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-F | Value not available | |
| C-Br | Value not available | |
| Representative C-C | ~1.36 - 1.42 | |
| Representative C-H | Value not available | |
| Representative C-C-C | Value not available | ~120 |
Note: Specific bond lengths and angles for this compound would require a dedicated computational study.
Vibrational Frequency Calculations and Spectral Simulation
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are crucial for understanding the molecule's vibrational modes, which are the characteristic movements of its atoms. A study on 1-bromo-4-fluoronaphthalene has successfully used DFT (B3LYP/6-311+G**) to interpret its FTIR and FT-Raman spectra. nih.govmindat.org The calculated frequencies, when scaled by an appropriate factor, show good agreement with experimental data. nih.gov
The vibrational modes for a molecule like this compound can be categorized as:
C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
C-C stretching: Associated with the aromatic rings, appearing in the 1600-1400 cm⁻¹ range.
C-F and C-Br stretching: These are characteristic vibrations for the halogen substituents. The C-F stretching frequency is generally higher than that of C-Br.
In-plane and out-of-plane bending modes: Occurring at lower frequencies, these involve the bending of C-H, C-F, and C-Br bonds relative to the plane of the naphthalene rings.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for Selected Modes of 1-Bromo-4-fluoronaphthalene (as a proxy for this compound) Data sourced from studies on 1-bromo-4-fluoronaphthalene. nih.govresearchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H Stretching | Specific values require dedicated study | ~3050 |
| Aromatic C-C Stretching | Specific values require dedicated study | ~1580, ~1460 |
| C-F Stretching | Specific values require dedicated study | Specific values require dedicated study |
| C-Br Stretching | Specific values require dedicated study | Specific values require dedicated study |
Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability. schrodinger.com A smaller gap generally implies that the molecule can be more easily excited electronically. schrodinger.com
For polycyclic aromatic hydrocarbons (PAHs), the introduction of fluorine atoms tends to lower the energy levels of both the HOMO and LUMO due to fluorine's high electronegativity. nii.ac.jpoup.com This can lead to a narrowing of the HOMO-LUMO gap compared to the parent naphthalene molecule. nii.ac.jpoup.com The presence of both bromine and fluorine in this compound will influence these energy levels. The HOMO is expected to be a π-orbital distributed across the naphthalene core, while the LUMO will likely be a π*-antibonding orbital.
The HOMO-LUMO gap is a critical parameter in determining the potential applications of a molecule in organic electronics, such as in Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), as it relates to the energy of absorbed or emitted light. ossila.com
Table 3: Conceptual HOMO-LUMO Energy Levels
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Naphthalene (for comparison) | Typical literature value | Typical literature value | Typical literature value |
| This compound | Expected to be lower than naphthalene | Expected to be lower than naphthalene | Specific value requires calculation |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated wave function into a representation of localized bonds and lone pairs, which aligns with Lewis structure concepts. uni-muenchen.de NBO analysis can quantify charge transfer interactions, also known as hyperconjugation, between filled (donor) and empty (acceptor) orbitals. researchgate.net
For this compound, NBO analysis would reveal:
The polarization of the C-F and C-Br bonds, showing the electron-withdrawing nature of the halogen atoms.
The hybridization of the atomic orbitals involved in bonding.
Studies on similar molecules have used NBO analysis to understand the stability arising from hyperconjugative interactions and charge delocalization. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is colored to represent different potential values:
Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms.
Blue regions: Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack.
Green regions: Represent neutral or near-zero potential.
Fukui Function Analysis for Reactive Sites
Fukui functions are a central concept in Density Functional Theory (DFT) for predicting the reactivity of different sites within a molecule. wikipedia.orgrsc.org The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in space when the total number of electrons in the molecule changes. wikipedia.org This allows for the identification of the most probable sites for electrophilic, nucleophilic, and radical attacks.
The primary Fukui functions are:
f+(r): for nucleophilic attack (addition of an electron).
f-(r): for electrophilic attack (removal of an electron).
f0(r): for radical attack.
By calculating these functions for this compound, one can predict the most reactive atomic centers. For instance, a high value of f+(r) on a particular carbon atom would suggest it is a likely site for a nucleophilic attack, while a high f-(r) value would indicate a site prone to electrophilic attack.
In the case of this compound, the interplay between the electron-withdrawing inductive effects of both bromine and fluorine, and the electron-donating mesomeric effect of the halogens, would create a nuanced reactivity profile. Fukui function analysis would be instrumental in dissecting these effects and providing a quantitative measure of the reactivity of each atom in the naphthalene ring system. researchgate.net This theoretical approach is crucial for understanding and predicting the outcomes of chemical reactions involving this compound. numberanalytics.com
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties
Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method for investigating the electronic excited states of molecules. nih.govru.nl It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and provides insights into the nature of electronic transitions. nih.govru.nl For this compound, TDDFT calculations can predict its ultraviolet-visible (UV-Vis) absorption spectrum.
The performance of TDDFT calculations can depend on the choice of the functional and basis set. mdpi.com Studies on similar molecules, such as core-substituted naphthalene diimides, have shown that different functionals can provide varying levels of accuracy in predicting excitation energies. nih.govru.nl For instance, global hybrid functionals like PBE0 and range-separated hybrids such as LCY-BLYP have been evaluated for their performance. nih.gov
A typical TDDFT study on this compound would involve:
Optimization of the ground-state geometry using DFT.
Calculation of vertical excitation energies and oscillator strengths.
Analysis of the molecular orbitals involved in the electronic transitions to characterize them (e.g., π → π* or n → π* transitions).
The results would provide a theoretical absorption spectrum that can be compared with experimental data. Furthermore, TDDFT can be used to study the influence of solvents on the excited state properties by employing continuum solvation models. ru.nl
Quantitative Structure-Activity Relationships (QSAR) and Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. publish.csiro.auresearchgate.netsphinxsai.com These models are built on the principle that the properties of a chemical are a function of its molecular structure.
A specific application of QSAR in predicting chemical reactivity involves the use of Property-Encoded Surface Translator (PEST) descriptors. tandfonline.comnih.gov PEST descriptors are derived from the molecular surface and encode information about the shape and electronic properties of the molecule. These descriptors have been successfully used to predict the reaction rates of substituted naphthalenes in advanced oxidation processes. tandfonline.comnih.gov
A study on the peroxy-acid treatment of various substituted naphthalenes demonstrated a strong correlation between PEST descriptors and the experimentally determined reaction rate constants (k). tandfonline.comnih.gov The molecular structures were optimized using the B3LYP/6-31G* level of theory, from which the PEST descriptors were calculated. tandfonline.com
Key PEST descriptors found to be significant in predicting reactivity include:
Minimum local ionization potential (PIP.MIN): This descriptor relates to the ease of removing an electron from the molecular surface.
Histogram of the gradient of the K electronic kinetic energy normal to the isosurface (DKN): This provides information about the electronic environment at the surface.
For substituted naphthalenes, models based on these PEST descriptors were able to predict reaction rate constants with good accuracy. tandfonline.com The table below illustrates the kind of data that can be generated in such a study, showing the experimental and predicted reaction rate constants for related compounds.
| Compound | Experimental k (hr⁻¹) | Predicted k (hr⁻¹) |
|---|---|---|
| 1-Fluoronaphthalene | 1.79 x 10⁻² | ~1.8 x 10⁻² |
| 1-Bromonaphthalene (B1665260) | 2.50 x 10⁻² | ~2.5 x 10⁻² |
| Naphthalene | 4.11 x 10⁻² | ~4.0 x 10⁻² |
| 1-Methylnaphthalene | 1.85 x 10⁻¹ | ~1.8 x 10⁻¹ |
This table is representative of data from studies on monosubstituted naphthalenes and is intended to illustrate the application of PEST descriptors. Actual values for this compound would require specific experimental and computational analysis.
Mechanistic Computational Studies for Reaction Pathways
Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. For this compound, mechanistic studies can explore various reaction pathways, such as nucleophilic aromatic substitution (SNAr), and predict the most favorable routes. researchgate.net
DFT calculations are commonly employed to map the potential energy surface of a reaction. This involves locating and characterizing the energies of reactants, products, transition states, and any intermediates. uhmreactiondynamics.org For example, a computational study of the reaction of a substituted naphthalene with an amine would involve calculating the energy profile for the formation of a Meisenheimer complex, which is a key intermediate in SNAr reactions. researchgate.net
For this compound, mechanistic studies could address questions such as:
The regioselectivity of nucleophilic attack: Will a nucleophile preferentially attack the carbon bearing the fluorine or the bromine, or another position on the ring?
The relative activation barriers for different reaction pathways.
The influence of the solvent on the reaction mechanism and kinetics.
Such studies provide a detailed, atomistic understanding of the reaction, which is crucial for controlling reaction outcomes and designing new synthetic routes. acs.org
Studies on Non-Linear Optical (NLO) Properties
Functionalized naphthalenes are a class of molecules that have attracted interest for their potential applications in non-linear optics (NLO). ipme.ru NLO materials are important for technologies such as optical switching and data storage. mdpi.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular hyperpolarizability.
Theoretical calculations are a key tool for predicting the NLO properties of new materials. diva-portal.org The first static hyperpolarizability (β) is a measure of the second-order NLO response. For a molecule to have a significant β value, it typically needs to have a non-centrosymmetric structure and a significant difference between its ground and excited state dipole moments. This is often achieved by substituting the molecule with electron-donating and electron-accepting groups. ipme.ru
A computational investigation of the NLO properties of this compound would typically involve calculating:
The dipole moment (μ)
The linear polarizability (α)
The first hyperpolarizability (β)
These calculations would help in assessing the potential of this compound and its derivatives as NLO materials. nih.govresearchgate.net
Conclusion
6-Bromo-1-fluoronaphthalene represents a specialized yet significant compound within the family of halogenated naphthalenes. Its distinct physicochemical properties and the specific arrangement of its halogen substituents provide a unique platform for synthetic innovation and mechanistic investigation. As the demand for advanced materials and complex organic molecules continues to grow, the role of versatile building blocks like this compound in enabling new chemical discoveries is poised to expand.
Future Research Directions and Emerging Trends for Halogenated Naphthalenes
Exploration of Novel and Greener Synthetic Routes for Halogenated Naphthalenes
The synthesis of polyheterohalogenated naphthalenes, which include compounds with different halogen substituents, has traditionally been challenging. nih.gov However, recent advancements are paving the way for more efficient and regioselective synthetic methods. One promising approach involves the regioselective benzannulation of haloalkynes, which allows for independent control of halide substitution at multiple positions on the naphthalene (B1677914) ring. nih.gov This method has been used to prepare a wide array of polyheterohalogenated naphthalene products, many of which were previously difficult to access. nih.gov
Future research is increasingly focused on developing "greener" synthetic routes that minimize environmental impact. This includes the use of less hazardous reagents and solvents, as well as developing catalytic processes that are more efficient and produce less waste. columbia.edu For instance, the development of novel brominating reagents like bromodiethylsulfonium bromopentachloroantimonate (BDSB) offers a high-yielding and selective method for the synthesis of brominated natural products. columbia.edu Such advancements are crucial for the sustainable production of halogenated naphthalenes for various applications.
Advanced Mechanistic Studies and Reaction Control Strategies
A deeper understanding of reaction mechanisms is critical for the development of more efficient and selective synthetic methods for halogenated naphthalenes. Advanced mechanistic studies are shedding light on the intricate pathways of C-H functionalization, a powerful strategy for creating complex organic molecules. researchgate.net Transition metal-catalyzed direct activation of unreactive C-H bonds is a particularly effective approach. researchgate.net
For example, rhodium(III)-catalyzed direct functionalization of C-H bonds has been shown to be an effective method for forming C-C, C-N, and C-O bonds under oxidative conditions. By designing new directing groups, researchers are now able to achieve selective C-H functionalization at the meta and even para positions of aromatic compounds, a significant advancement over the traditional ortho-C-H functionalization. These mechanistic insights are enabling the development of more precise reaction control strategies, leading to the synthesis of specific isomers of halogenated naphthalenes with desired properties.
Tailoring Electronic and Optoelectronic Properties through Strategic Halogenation
The electronic and optoelectronic properties of naphthalene derivatives can be finely tuned by strategic halogenation. The introduction of halogen atoms onto the naphthalene ring can significantly alter the molecule's energy levels and charge transport characteristics. researchgate.net This has important implications for the design of new materials for organic electronics, such as organic field-effect transistors (OFETs). researchgate.net
For instance, naphthalene tetracarboxylic diimides (NDIs) containing halogenated phenyl groups have been synthesized and used as organic semiconductor layers in top-contact OFETs. researchgate.net These materials have shown promising n-type organic semiconductor characteristics, with high electron mobility. researchgate.net Furthermore, perfluorohalogenated naphthalenes (PFXNaPs) are a unique class of molecules that exhibit novel σ-hole and π-hole bonding due to the presence of multiple fluorine atoms. rsc.org Computational studies have shown that the π-hole bonding in PFXNaPs is significantly enhanced compared to corresponding benzene (B151609) molecules, which could lead to new applications in organic crystalline materials. rsc.org
Development of New Catalytic Systems for Selective Carbon-Fluorine and Carbon-Bromine Functionalization
The selective functionalization of carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds is a key challenge in organic synthesis. The development of new catalytic systems to address this challenge is an active area of research. mdpi.comrsc.org The activation and transformation of C-F bonds in fluoro-aromatics is particularly desirable, as it provides a pathway for the synthesis of novel organic compounds with unique properties. mdpi.com
Recent advances in this area include the development of nickel(0)-based catalytic systems for defluoro-silylation reactions and palladium-catalyzed Sonogashira coupling of fluoro-aromatics with terminal alkynes. mdpi.com These methods allow for the conversion of various electron-rich and electron-deficient fluoro-aromatics into valuable synthetic intermediates. mdpi.com Furthermore, new air-stable nickel precatalysts for C-N cross-coupling have been developed, expanding the substrate scope for C-N bond formation to include a wide range of aryl and heteroaryl electrophiles. mit.edu
Computational Design and Prediction of Novel Halogenated Naphthalene Derivatives with Desired Properties
Computational methods, such as Density Functional Theory (DFT), are playing an increasingly important role in the design and prediction of novel halogenated naphthalene derivatives with desired properties. beilstein-journals.orgrsc.orgnih.gov DFT calculations can be used to predict a wide range of properties, including molecular structures, thermodynamic properties, and electronic and optoelectronic properties. beilstein-journals.orgrsc.org
For example, DFT has been used to study the photophysical properties of cyclopenta[b]naphthalenes (CPNs) for potential applications in organic light-emitting diodes (OLEDs). rsc.org These studies have revealed that the absorption and emission properties of CPNs can be fine-tuned by substituting the CPN framework with different donor and acceptor groups. rsc.org In another study, DFT was used to investigate the bond dissociation energies of cyclic hypervalent halogen reagents, which is crucial for the design of new and more stable reagents for halogenation reactions. beilstein-journals.org
Expanding the Scope of Applications in Advanced Materials and Nanoscience
Halogenated naphthalenes are finding an expanding range of applications in advanced materials and nanoscience. Their unique electronic and photophysical properties make them attractive building blocks for the development of new organic semiconductors, liquid crystals, and other functional materials. The ability to precisely control the substitution pattern of halogens on the naphthalene core allows for the fine-tuning of material properties for specific applications.
In the field of organic electronics, halogenated naphthalene diimides are being investigated as n-type semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of fluorine atoms, in particular, can lower the LUMO energy level of the molecule, facilitating electron injection and transport. Furthermore, the self-assembly properties of halogenated naphthalenes can be exploited to create well-ordered thin films, which are essential for high-performance electronic devices. The unique intermolecular interactions, such as halogen bonding and π-π stacking, can be tailored through strategic halogenation to control the molecular packing in the solid state.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 6-Bromo-1-fluoronaphthalene, and how do they differentiate structural isomers?
- Answer : UV/Visible and IR spectroscopy are critical for identifying functional groups and electronic transitions. For example, UV/Visible spectra can distinguish between bromine and fluorine substitution patterns due to their distinct electron-withdrawing effects on aromatic systems. IR spectroscopy helps identify C–Br (~500–600 cm⁻¹) and C–F (~1000–1100 cm⁻¹) stretching vibrations. Gas-phase UV/Visible spectra for related compounds (e.g., 1-fluoronaphthalene) are available via NIST subscriptions, which provide reference data for comparative analysis .
Q. How can researchers mitigate health risks when handling this compound in laboratory settings?
- Answer : Based on safety protocols for structurally similar brominated naphthalenes, researchers should use fume hoods, wear nitrile gloves, and avoid skin contact. Toxicity data for 1-bromonaphthalene indicate delayed symptoms (e.g., respiratory irritation), necessitating medical observation for 48 hours post-exposure. Safety Data Sheets (SDS) for analogous compounds emphasize storing at 0–6°C and avoiding inhalation .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?
- Answer : Electrophilic aromatic substitution (EAS) and transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) are typical methods. EAS may face regioselectivity challenges due to competing halogenation sites, while cross-coupling requires carefully optimized catalysts (e.g., Pd-based) and boronic acid intermediates. Evidence from fluorinated naphthalene syntheses highlights the need for inert atmospheres and anhydrous conditions to prevent side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for fluorinated naphthalene synthesis, such as discrepancies in reaction temperatures or catalyst loading?
- Answer : Systematic reproducibility studies are essential. For example, notes differences in hexafluoronaphthalene synthesis outcomes compared to prior literature. Researchers should document variables (e.g., solvent purity, catalyst batch) and use design-of-experiment (DoE) frameworks to identify critical factors. Contradictions may arise from unaccounted moisture sensitivity or trace metal impurities in reagents .
Q. What computational or experimental methods validate the thermodynamic stability of this compound under varying reaction conditions?
- Answer : Condensed-phase thermochemistry data (e.g., enthalpy of formation) from NIST subscriptions can predict stability. Differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) experimentally monitor decomposition pathways. For fluorinated analogs, computational DFT studies assess substituent effects on resonance stabilization and steric strain .
Q. How does the electronic interplay between bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Answer : Bromine’s strong σ-electron-withdrawing effect activates the ring for nucleophilic substitution, while fluorine’s inductive effect modulates electron density. Advanced studies using Hammett constants or Fukui indices quantify these effects. suggests boronic acid derivatives of bromo-fluoroarenes require tailored catalytic systems (e.g., bulky ligands) to prevent protodehalogenation .
Methodological Frameworks
Q. What criteria ensure a research question on this compound is both feasible and scientifically rigorous?
- Answer : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example, a study on catalytic debromination must balance novelty (e.g., green catalysts) with practical access to specialized equipment. The PICO framework (Population, Intervention, Comparison, Outcome) can structure hypotheses, such as comparing Pd vs. Ni catalysts in coupling reactions .
Q. How should researchers approach conflicting data on environmental persistence or bioaccumulation of halogenated naphthalenes?
- Answer : Conduct meta-analyses of existing toxicological profiles (e.g., EPA/ATSDR reports) and prioritize in vitro assays to reconcile discrepancies. For instance, highlights gaps in environmental exposure data for methylnaphthalenes, suggesting similar needs for bromo-fluoro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
